Cas no 887580-70-3 (2-(2-{(tert-butoxy)carbonylamino}pyridin-4-yl)acetic acid)

2-(2-{(tert-butoxy)carbonylamino}pyridin-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridineacetic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-
- (2-tert-Butoxycarbonylamino-pyridin-4-yl)-acetic acid
- 2-[3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-4-yl]acetic acid
- (2-boc-amino-(pyridin-4-yl))acetic acid
- [3-AMINO-2-(TERT-BUTOXYCARBONYL)PYRIDIN-4-YL]ACETIC ACID
- 2-(2-{(tert-butoxy)carbonylamino}pyridin-4-yl)acetic acid
- EN300-130805
- 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- (2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid
- (2-tert-Butoxycarbonylamino-pyridin-4-yl)-aceticacid
- 887580-70-3
- 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-4-yl]acetic acid
- ZB0763
- AB31458
- 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid
- AKOS015961540
- AMY27668
- SCHEMBL2771914
- (4-Acetic acid-2-pyridinyl)-carbamic acid,1,1-dimethylethyl ester
- 2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)aceticacid
- {2-[(TERT-BUTOXYCARBONYL)AMINO]PYRIDIN-4-YL}ACETIC ACID
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- MDL: MFCD07367939
- Inchi: 1S/C12H16N2O4/c1-12(2,3)18-11(17)10-9(13)7(4-5-14-10)6-8(15)16/h4-5H,6,13H2,1-3H3,(H,15,16)
- InChI Key: XCFCJRSFVHWONP-UHFFFAOYSA-N
- SMILES: O(C(C1C(=C(C([H])=C([H])N=1)C([H])([H])C(=O)O[H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
Computed Properties
- Exact Mass: 252.11100700g/mol
- Monoisotopic Mass: 252.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 103
- Tautomer Count: 4
- XLogP3: 1.4
2-(2-{(tert-butoxy)carbonylamino}pyridin-4-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-130805-0.1g |
2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid |
887580-70-3 | 95% | 0.1g |
$306.0 | 2023-06-06 | |
Enamine | EN300-130805-10.0g |
2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid |
887580-70-3 | 95% | 10g |
$3807.0 | 2023-06-06 | |
Enamine | EN300-130805-5.0g |
2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid |
887580-70-3 | 95% | 5g |
$2566.0 | 2023-06-06 | |
Enamine | EN300-130805-0.25g |
2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid |
887580-70-3 | 95% | 0.25g |
$438.0 | 2023-06-06 | |
Enamine | EN300-130805-2.5g |
2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid |
887580-70-3 | 95% | 2.5g |
$1735.0 | 2023-06-06 | |
Enamine | EN300-130805-250mg |
2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid |
887580-70-3 | 95.0% | 250mg |
$438.0 | 2023-09-30 | |
Aaron | AR004D3C-1g |
4-Pyridineacetic Acid,2-[[(1,1-Dimethylethoxy)Carbonyl]Amino]- |
887580-70-3 | 95% | 1g |
$1079.00 | 2025-02-14 | |
A2B Chem LLC | AC02492-50mg |
2-(2-((tert-Butoxycarbonyl)amino)pyridin-4-yl)acetic acid |
887580-70-3 | 95% | 50mg |
$251.00 | 2024-04-19 | |
Enamine | EN300-130805-500mg |
2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid |
887580-70-3 | 95.0% | 500mg |
$691.0 | 2023-09-30 | |
1PlusChem | 1P004CV0-50mg |
4-Pyridineacetic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]- |
887580-70-3 | 95% | 50mg |
$306.00 | 2024-04-20 |
2-(2-{(tert-butoxy)carbonylamino}pyridin-4-yl)acetic acid Related Literature
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
Additional information on 2-(2-{(tert-butoxy)carbonylamino}pyridin-4-yl)acetic acid
Introduction to 2-(2-{(tert-butoxy)carbonylamino}pyridin-4-yl)acetic acid (CAS No. 887580-70-3) in Modern Chemical and Pharmaceutical Research
2-(2-{(tert-butoxy)carbonylamino}pyridin-4-yl)acetic acid, identified by the CAS number 887580-70-3, is a specialized organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This compound, featuring a pyridine core functionalized with an acetic acid side chain and an amino group protected by a tert-butoxycarbonyl (Boc) group, exhibits a unique structural framework that makes it a valuable intermediate in synthetic chemistry and drug discovery processes.
The pyridine moiety is a pivotal structural feature, known for its ability to interact with biological targets such as enzymes and receptors due to its electron-deficient nature. In particular, the 4-position of the pyridine ring provides a strategic site for further derivatization, enabling the creation of complex molecules with tailored biological activities. The presence of the Boc-protected amino group enhances the compound's stability during synthetic procedures, preventing unwanted side reactions while allowing for controlled deprotection under specific conditions. This protective group is widely employed in peptide synthesis and medicinal chemistry to safeguard reactive amine functionalities.
The acetic acid side chain contributes to the compound's solubility and reactivity, making it suitable for various biochemical applications. The carboxylic acid group can participate in hydrogen bonding interactions, which are crucial for binding affinity in drug design. Furthermore, the combination of these structural elements positions 2-(2-{(tert-butoxy)carbonylamino}pyridin-4-yl)acetic acid as a versatile building block for constructing novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. Pyridine derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. For instance, pyridine-based molecules have shown promise as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The compound in question, with its well-defined structural motifs, aligns with this trend and offers a foundation for exploring new pharmacological pathways.
One of the most compelling aspects of 2-(2-{(tert-butoxy)carbonylamino}pyridin-4-yl)acetic acid is its potential application in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are critical for numerous cellular processes and are often implicated in diseases such as cancer and neurodegeneration. By designing molecules that selectively modulate these interactions, researchers can develop novel therapeutic strategies with high specificity and low toxicity. The pyridine ring's ability to engage in π-stacking interactions further enhances its suitability for this purpose.
In addition to its role as an intermediate in drug synthesis, this compound has been explored in academic research for its catalytic properties. Certain derivatives of pyridine have been reported to function as ligands in transition metal-catalyzed reactions, facilitating key transformations in organic synthesis. The stability provided by the Boc group allows for prolonged storage and repeated use in multi-step synthetic protocols, improving efficiency in laboratory settings.
The pharmaceutical industry has also shown interest in 2-(2-{(tert-butoxy)carbonylamino}pyridin-4-yl)acetic acid due to its potential as a scaffold for lead optimization. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of derived compounds. This flexibility makes it an attractive candidate for high-throughput screening campaigns aimed at identifying novel drug candidates.
From a synthetic chemistry perspective, the compound exemplifies the importance of carefully designed molecular architectures in achieving desired chemical outcomes. The interplay between electronic effects, steric hindrance, and solubility properties must be meticulously balanced to ensure optimal reactivity and functionality. Such considerations are particularly relevant when developing molecules intended for biological applications.
Recent studies have begun to explore the use of computational methods to predict the biological activity of compounds like 2-(2-{(tert-butoxy)carbonylamino}pyridin-4-yl)acetic acid before experimental validation. Machine learning models trained on large datasets of known bioactive molecules can provide insights into potential target interactions and optimize molecular design accordingly. This approach not only accelerates the drug discovery process but also reduces costs associated with trial-and-error experimentation.
The compound's compatibility with modern synthetic techniques further underscores its relevance in contemporary chemical research. Advances such as flow chemistry and microwave-assisted synthesis have enabled more efficient production methods, allowing researchers to access complex molecules more rapidly than ever before. These innovations are particularly valuable when working with sensitive or air-sensitive reagents like those involved in protecting group chemistry.
In conclusion,2-(2-{(tert-butoxy)carbonylamino}pyridin-4-yl)acetic acid (CAS No. 887580-70-3) represents a significant contribution to the chemical biology and pharmaceutical landscapes. Its unique structural features make it a valuable tool for synthetic chemists and medicinal chemists alike, offering opportunities for innovation across multiple disciplines. As research continues to uncover new applications for this compound and related derivatives,its importance is likely to grow further, driving progress toward more effective therapeutic solutions.
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